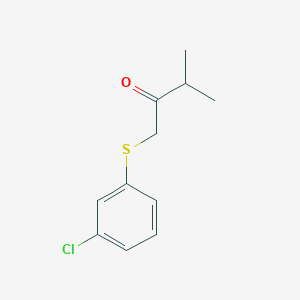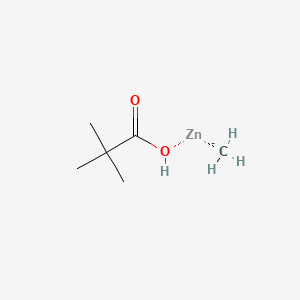
Methyl(pivaloyloxy)zinc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(pivaloyloxy)zinc is an organometallic compound that features a zinc atom bonded to a methyl group and a pivaloyloxy group
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the reaction of pivaloyl chloride with methylmagnesium chloride (Grignard reagent) in anhydrous ether.
Transmetalation: Another approach is the transmetalation of a zinc halide with a pivaloyloxymethyl Grignard reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale Grignard reactions under controlled conditions to ensure safety and efficiency. The use of continuous flow reactors can also enhance the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidation products.
Reduction: Reduction reactions can convert this compound to other organometallic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the pivaloyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and metal catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and halides are typically employed.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and other reduced organometallic compounds.
Substitution: Amides, esters, and ethers.
Scientific Research Applications
Methyl(pivaloyloxy)zinc has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and fine chemicals.
Medicine: The compound can be used to create prodrugs, where the pivaloyloxy group enhances the drug's solubility and bioavailability.
Biology: It can be employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: this compound is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl(pivaloyloxy)zinc exerts its effects involves its ability to act as a nucleophile and a Lewis acid. The zinc atom can coordinate to various substrates, facilitating nucleophilic attacks and promoting the formation of new chemical bonds. The pivaloyloxy group can also influence the reactivity and stability of the compound.
Molecular Targets and Pathways:
Nucleophilic Substitution: The compound can target electrophilic centers in organic molecules, leading to substitution reactions.
Redox Reactions: It can participate in redox processes, affecting the oxidation state of other compounds.
Comparison with Similar Compounds
Methylmagnesium chloride
Zinc acetate
Methyl lithium
Properties
Molecular Formula |
C6H13O2Zn- |
|---|---|
Molecular Weight |
182.5 g/mol |
IUPAC Name |
carbanide;2,2-dimethylpropanoic acid;zinc |
InChI |
InChI=1S/C5H10O2.CH3.Zn/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);1H3;/q;-1; |
InChI Key |
DTGDEGNVGLHLQF-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].CC(C)(C)C(=O)O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



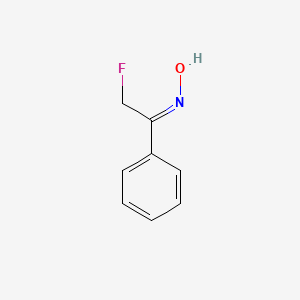
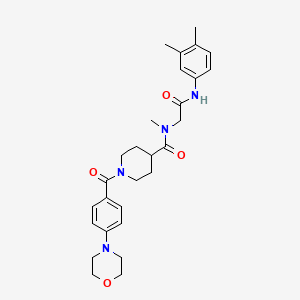
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
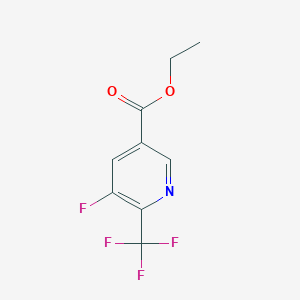
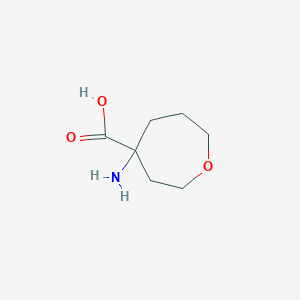
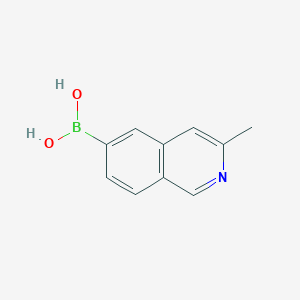
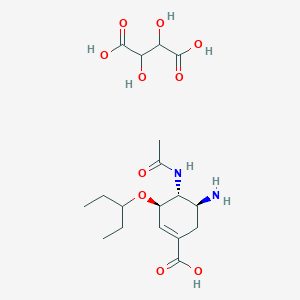
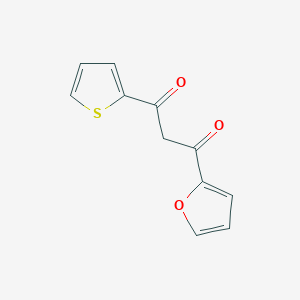
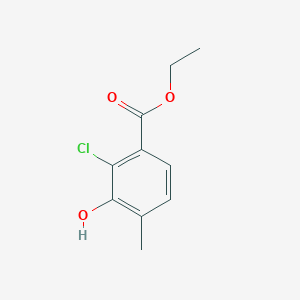

![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)
![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
